2-Hydroxyheptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyheptanedioic acid, also known as heptanedioic acid, hydroxy-, is a monohydroxy fatty acid. It is characterized by the presence of a hydroxy group substituted at the second carbon position of heptanedioic acid. This compound belongs to the class of medium-chain hydroxy acids and derivatives, which typically have a side chain length of 6 to 12 carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxyheptanedioic acid can be synthesized through various chemical reactions. One common method involves the oxidation of heptanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions typically include an acidic or basic medium to facilitate the oxidation process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods are preferred due to their efficiency and environmentally friendly nature. For instance, certain strains of bacteria or fungi can be employed to convert heptanoic acid into its hydroxy derivative through enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxyheptanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form heptanedioic acid.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of heptanedioic acid or 2-ketoheptanedioic acid.
Reduction: Formation of heptanedioic acid.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Hydroxyheptanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Mechanism of Action
The mechanism of action of 2-hydroxyheptanedioic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxy group allows it to participate in hydrogen bonding and other interactions, which can influence metabolic pathways and cellular processes. For instance, it may act as a substrate for enzymes involved in fatty acid metabolism, thereby affecting energy production and storage .
Comparison with Similar Compounds
2-Hydroxyheptanoic acid: Similar in structure but lacks the second carboxylic acid group.
2-Hydroxyhexanedioic acid: Has a shorter carbon chain.
2-Hydroxyoctanedioic acid: Has a longer carbon chain.
Uniqueness: 2-Hydroxyheptanedioic acid is unique due to its specific chain length and the presence of both hydroxy and carboxylic acid functional groups. This combination allows it to participate in a variety of chemical reactions and biological processes, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
142174-80-9 |
---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-hydroxyheptanedioic acid |
InChI |
InChI=1S/C7H12O5/c8-5(7(11)12)3-1-2-4-6(9)10/h5,8H,1-4H2,(H,9,10)(H,11,12) |
InChI Key |
LYFNCKPMTCSLBV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.